2,6-Difluorocinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOYANNVIFGFN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102082-89-3 | |
| Record name | 2,6-Difluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,6 Difluorocinnamic Acid and Its Analogues
Stereoselective Synthesis of 2,6-Difluorocinnamic Acid Isomers
The synthesis of enantiomerically pure isomers of this compound is of significant interest, as the biological activity of chiral molecules is often confined to a single enantiomer. While specific examples of asymmetric synthesis for this compound are not extensively documented in publicly available literature, established methodologies for similar compounds can be applied.
One promising approach is enzymatic kinetic resolution . This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, the kinetic resolution of fluorinated arylcarboxylic acids has been successfully achieved through the hydrolysis of their corresponding esters catalyzed by hydrolases like Burkholderia cepacia lipase. mdpi.com In a typical process, the racemic ester of this compound would be subjected to enzymatic hydrolysis. The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (R)-ester) unreacted. These two products, having different functional groups, can then be separated by standard chromatographic techniques. The efficiency of such a resolution is often high, with reports of achieving high enantiomeric excess (ee) for similar substrates. mdpi.comdss.go.th
Another potential avenue is asymmetric hydrogenation . This would involve the hydrogenation of a prochiral precursor, such as a corresponding alkyne or a differently substituted alkene, using a chiral catalyst. Chiral phosphoric acids have emerged as powerful catalysts for asymmetric transfer hydrogenations of various unsaturated compounds, including 2-alkenyl quinolines, yielding enantioenriched products. nih.gov A similar strategy could be envisioned for a suitable precursor to this compound, employing a chiral catalyst to induce stereoselectivity in the reduction of the carbon-carbon double bond.
Development of Novel Synthetic Routes to this compound
Traditional methods for the synthesis of cinnamic acids, such as the Perkin or Knoevenagel condensations, are often effective but can require harsh reaction conditions. Modern cross-coupling reactions offer milder and more versatile alternatives for the synthesis of this compound.
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an alkene and an aryl halide. In the context of this compound synthesis, this would involve the palladium-catalyzed coupling of 2,6-difluorohalobenzene (e.g., 1-bromo-2,6-difluorobenzene) with acrylic acid or its esters. nih.govjocpr.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. While effective, traditional Heck reactions can be sensitive to reaction conditions.
A more recent and often more robust alternative is the Suzuki-Miyaura coupling . This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. libretexts.orgnih.govyoutube.comyoutube.com For the synthesis of this compound, this would typically involve the reaction of 2,6-difluorophenylboronic acid with a suitable three-carbon building block containing a leaving group, such as 3-bromopropenoic acid, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its high tolerance of functional groups and its generally high yields.
A comparative overview of these synthetic routes is presented in the table below.
| Synthetic Route | Key Reagents | General Conditions | Advantages | Potential Challenges |
| Heck Reaction | 2,6-Difluorohalobenzene, Acrylic Acid/Ester | Palladium catalyst, Phosphine ligand, Base | Good for C-C bond formation | Can require high temperatures, Potential for side reactions |
| Suzuki-Miyaura Coupling | 2,6-Difluorophenylboronic Acid, 3-Halopropenoic Acid | Palladium catalyst, Base | High functional group tolerance, Generally high yields, Milder conditions | Availability and stability of boronic acids |
Derivatization Strategies and Functionalization of the this compound Scaffold
The this compound scaffold is a versatile platform for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.
Synthesis of Fluorinated Cinnamic Aldehyde Building Blocks
A key derivative of this compound is the corresponding aldehyde, 2,6-difluorocinnamic aldehyde . This compound serves as a valuable intermediate for further synthetic transformations. ossila.comavantorsciences.comamerigoscientific.com The synthesis of this aldehyde from the carboxylic acid can be achieved through a reduction reaction. A common laboratory method for this transformation is the conversion of the carboxylic acid to an activated derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride. This two-step approach prevents over-reduction to the corresponding alcohol.
The resulting 2,6-difluorocinnamic aldehyde possesses a reactive propenal functional group, making it susceptible to a variety of chemical transformations, including conjugative additions with Gilman reagents and direct additions to the aldehyde with Grignard reagents. ossila.com
Incorporation into Complex Molecular Architectures (e.g., APIs, Macromolecules)
The this compound scaffold has been incorporated into more complex molecular architectures, demonstrating its utility as a building block.
One notable example is the photochemical [2+2] cycloaddition of this compound. Upon irradiation with UV light in the solid state, two molecules of the acid can undergo a cycloaddition reaction to form a cyclobutane (B1203170) ring. This reaction leads to the formation of 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid, a significantly more complex molecule with a rigid, three-dimensional structure. The stereochemistry of the product is dictated by the packing of the molecules in the crystal lattice.
Furthermore, cinnamic acid and its derivatives are well-known precursors for the synthesis of advanced polymers . rsc.org The carboxylic acid and alkene functionalities of this compound make it a suitable monomer for the production of polyesters, polyamides, and other polymers. The incorporation of the difluorinated phenyl ring into the polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and specific optical properties.
While specific examples of active pharmaceutical ingredients (APIs) containing the this compound moiety are not readily found in public databases, its aldehyde derivative is marketed as a building block for APIs and macromolecules, suggesting its use in proprietary drug discovery programs. ossila.com The reaction of 2,6-difluorocinnamic aldehyde with methylbenzimidazole to yield antimicrobial compounds is one such example of its application in medicinal chemistry. ossila.com
Sophisticated Spectroscopic and Crystallographic Elucidation of 2,6 Difluorocinnamic Acid Systems
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis (e.g., 13C-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of 2,6-difluorocinnamic acid in solution. nih.govcsic.es By analyzing chemical shifts, coupling constants, and peak multiplicities, researchers can gain insights into the connectivity of atoms and the spatial arrangement of the molecule. nih.govchemguide.co.uk
In the context of this compound, ¹³C-NMR spectroscopy is particularly informative. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, the carbon atom of the carboxylic acid group typically resonates at a higher chemical shift due to the deshielding effect of the adjacent oxygen atoms. libretexts.org Conversely, the carbon atoms in the benzene (B151609) ring and the vinyl group exhibit characteristic shifts influenced by the fluorine substituents and the delocalized π-electron system.
Conformational analysis, which examines the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, can also be performed using NMR. auremn.org.brrsc.org For flexible molecules like this compound, NMR studies can help determine the preferred conformation in solution by analyzing temperature-dependent spectral changes and nuclear Overhauser effect (NOE) data. csic.es The presence of multiple conformers in equilibrium can be detected through the appearance of distinct sets of signals in the NMR spectrum at low temperatures. csic.es
| Carbon Atom | Chemical Shift (ppm) in 4-fluorocinnamic acid |
| C=O | 167-172 |
| Cα | ~118 |
| Cβ | ~145 |
| Aromatic Carbons | 116-165 |
This table is for illustrative purposes and shows typical chemical shift ranges for a related fluorinated cinnamic acid. Actual values for this compound may vary.
Advanced Mass Spectrometry for Isomer Differentiation and Structural Confirmation
Advanced mass spectrometry (MS) techniques are indispensable for the precise determination of the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry can differentiate between isomers by providing highly accurate mass measurements, often to within a few parts per million. This level of precision allows for the unambiguous confirmation of the molecular formula.
Fragmentation analysis, a key feature of tandem mass spectrometry (MS/MS), provides further structural confirmation. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation patterns would include the loss of the carboxylic acid group and cleavages within the propenoic acid chain, providing evidence for its structure. While specific fragmentation data for this compound was not found, general principles of mass spectrometry suggest these pathways.
Collision cross-section (CCS) values, which can be measured using ion mobility-mass spectrometry, offer an additional dimension of structural information. uni.lu The CCS is a measure of the ion's shape in the gas phase and can be used to distinguish between different isomers that may have identical masses and similar fragmentation patterns. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for (E)-3-(2,6-difluorophenyl)prop-2-enoic acid Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.04086 | 132.6 |
| [M+Na]⁺ | 207.02280 | 141.9 |
| [M-H]⁻ | 183.02630 | 132.9 |
Data sourced from PubChemLite. uni.lu
X-ray Diffraction Studies: Single Crystal and Powder Techniques
X-ray diffraction (XRD) is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ub.edu Both single-crystal and powder XRD methods have been employed to study this compound and its derivatives, providing invaluable information about their solid-state structures. ub.eduresearchgate.netpulstec.netdrawellanalytical.com
Powder X-ray diffraction, while providing less detailed structural information than its single-crystal counterpart, is a powerful tool for phase identification and for studying polycrystalline materials. ub.edudrawellanalytical.com It is particularly useful for analyzing the products of solid-state reactions and for identifying different polymorphic forms of a compound. researchgate.netresearchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
The way in which molecules of this compound are arranged in a crystal, known as crystal packing, is determined by a complex interplay of intermolecular interactions. mdpi.com X-ray diffraction studies have revealed that hydrogen bonding plays a significant role in the crystal packing of cinnamic acid derivatives. researchgate.net In the case of this compound, the carboxylic acid groups of adjacent molecules can form hydrogen-bonded dimers. researchgate.net
Polymorphism and Phase Transitions in this compound Derivatives
Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.netresearchgate.netacs.org These different crystalline forms, or polymorphs, can exhibit distinct physical properties. The study of polymorphism in cinnamic acid derivatives is of significant interest due to the potential for different photoreactive behaviors in different polymorphs. acs.org
For some cinnamic acid derivatives, different polymorphs can be obtained by crystallization from different solvents or by heating. acs.org These polymorphs can undergo phase transitions upon changes in temperature or pressure. acs.orgnih.gov For instance, in a related compound, 3-fluoro-trans-cinnamic acid, a solid-state phase transition from one polymorph to another has been observed upon heating. acs.org While specific studies on the polymorphism of this compound were not detailed in the provided results, the investigation of its derivatives suggests that this is an important area of research. The [2+2] photodimerization of this compound has been studied under high pressure, indicating that pressure can influence the reaction environment and potentially favor certain crystalline phases or reaction pathways. acs.orgrsc.orgiucr.org
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Molecular Fingerprinting and Dynamics
Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds. nih.govosti.govyoutube.com These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. youtube.com
The FT-IR spectrum of trans-2,6-difluorocinnamic acid, typically recorded using a KBr pellet, reveals characteristic absorption bands. spectrabase.com For example, the O-H stretch of the carboxylic acid group appears as a broad band, while the C=O stretching vibration gives rise to a strong, sharp peak. The C=C stretching of the vinyl group and the aromatic ring vibrations also produce distinct signals.
Raman spectroscopy provides similar, yet distinct, information. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman spectroscopy allows for a comprehensive assignment of the vibrational modes of this compound, which can be further supported by theoretical calculations. nih.gov
Table 3: Selected FT-IR and Raman Vibrational Frequencies for a Related Fluorinated Aromatic Compound (2,6-Difluoropyridine) nih.govNote: This data is for a related compound and serves as an example of the type of information obtained from vibrational spectroscopy.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Ring Stretching | ~1600 | ~1600 |
| C-F Stretching | ~1250 | ~1250 |
| Ring Bending | ~800 | ~800 |
This table illustrates typical vibrational frequencies for a related molecule. Specific frequencies for this compound will differ.
UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of this compound. rsc.orgproteus-instruments.comijprajournal.com UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. ijprajournal.com The resulting spectrum provides information about the electronic transitions within the molecule. For this compound, the absorption spectrum is expected to show bands corresponding to π-π* transitions within the aromatic ring and the conjugated system of the propenoic acid side chain. researchgate.net
Fluorescence spectroscopy, on the other hand, measures the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. rsc.org Not all molecules fluoresce, but for those that do, the fluorescence spectrum can provide information about the energy levels of the excited states and the efficiency of the emission process. The sensitivity of fluorescence spectroscopy is typically much higher than that of UV-Vis absorption spectroscopy. proteus-instruments.com The combination of UV-Vis and fluorescence data allows for a detailed characterization of the photophysical properties of this compound, which is essential for understanding its behavior in photochemical reactions. iucr.org
Mechanistic Investigations in Solid State Photoreactivity of 2,6 Difluorocinnamic Acid
Topochemical [2+2] Photodimerization Reactions
The photodimerization of 2,6-difluorocinnamic acid in the crystalline state is a classic example of a topochemical reaction, where the reactivity is governed by the geometry of the crystal lattice. Upon exposure to UV radiation, adjacent molecules undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) ring, yielding 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid. nih.gov This reaction is highly dependent on the alignment and proximity of the reactive double bonds in the crystal packing.
Influence of Crystal Engineering and Molecular Packing on Reactivity
The concept of crystal engineering is central to understanding the photoreactivity of this compound. The arrangement of molecules in the crystal lattice is a prerequisite for the [2+2] photodimerization to occur. nih.gov In the case of this compound, molecules are arranged in stacks along the a-axis in a head-to-head manner, which is a favorable orientation for this type of reaction. nih.govrsc.org The fluorine substituents on the benzene (B151609) ring are instrumental in controlling this molecular packing. nih.gov
The feasibility of a topochemical [2+2] photodimerization is often evaluated based on specific intermolecular geometrical parameters. For a reaction to proceed, the distance between the reacting double bonds of adjacent molecules should ideally be less than 4.2 Å. rsc.org The table below summarizes key intermolecular geometrical parameters for this compound under ambient pressure, indicating a predisposition for photoreactivity.
| Parameter | Description | Ideal Value | Observed Value for this compound |
| D | Distance between reacting C=C bonds | < 4.2 Å | 3.844 Å |
| α | C=C···C angle | 90° | 100.2° |
| κ | Angle between the plane of the two C=C bonds and the >C=C< fragment | 90° | 76.8° |
| τ | C=C···C=C torsion angle | 0° | 0° |
| φ | Angle between the planes of the >C=C< fragments | 0° | 0° |
Table 1: Intermolecular geometrical parameters for the [2+2] photodimerization of this compound at ambient pressure. rsc.org
Monitoring Photo-induced Structural Transformations via In-situ X-ray Diffraction
The structural changes that occur during the photodimerization of this compound have been meticulously monitored using in-situ X-ray diffraction. nih.gov This technique allows for the real-time observation of changes in the unit cell parameters as the reaction progresses. Upon irradiation with a UV beam, the unit cell parameters of the crystal change in a distinct manner. nih.gov
Initially, the cell length 'a' increases and then begins to decrease. Conversely, the cell length 'b' first decreases and then increases, while the 'c' axis shows a continuous increase. nih.gov The unit cell volume, 'V', also exhibits a non-linear change, initially increasing and then decreasing as the dimerization proceeds. nih.gov These observations reveal the dynamic nature of the crystal lattice during the reaction. The analysis of a partially reacted crystal showed a composition of approximately 85.8% reactant and 7.1% dimer, confirming the progression of the solid-state transformation. nih.gov
Pressure-Induced Modulations of Photoreactivity
The application of high pressure is a powerful tool for modulating the photoreactivity of crystalline materials. nih.gov In the case of this compound, pressure has a significant influence on the course and kinetics of the [2+2] photodimerization. rsc.org
Impact on Unit Cell Parameters and Free Volume
Increasing the external pressure on crystals of this compound leads to a systematic decrease in the unit cell parameters and, consequently, the unit cell volume. This compression reduces the amount of free space within the crystal lattice. rsc.org The free space, or reaction cavity, is the volume available for atomic and molecular motion during a reaction. The reduction of this free space under pressure has a direct impact on the geometry of intermolecular interactions and the proximity of reactive centers. rsc.org
The following table illustrates the effect of pressure on the unit cell parameters of this compound before the onset of the photochemical reaction.
| Pressure (GPa) | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 0.1 MPa | 4.023(1) | 16.513(3) | 6.075(1) | 98.61(1) | 399.1(1) |
| 0.5 | 3.889(1) | 16.142(3) | 5.923(1) | 97.43(1) | 367.6(1) |
| 1.1 | 3.824(1) | 15.932(3) | 5.821(1) | 96.65(1) | 351.0(1) |
| 2.1 | 3.754(1) | 15.688(3) | 5.717(1) | 95.84(1) | 334.8(1) |
Table 2: Unit cell parameters of this compound at various pressures. rsc.org
The decrease in the distance between the reactive carbon atoms of adjacent monomer molecules is a key factor influenced by pressure. rsc.org This reduction in distance can enhance the rate of the photodimerization reaction.
Pressure-Dependent Reaction Kinetics and Critical Points
Studies have shown a clear correlation between applied pressure and the rate of the [2+2] photodimerization of this compound. The reaction rate was observed to increase with pressure in the following order: 0.1 MPa < 0.5 GPa < 1.1 GPa ≤ 2.1 GPa. rsc.org This acceleration of the reaction is attributed to the pressure-induced decrease in the volume of free space, which in turn protects the favorable intermolecular geometry for the reaction, and the reduction of the distance between the reactive carbon atoms. rsc.org
The photochemical reaction was induced stepwise by UV radiation at pressures of 0.5, 1.1, and 2.1 GPa, and the crystal structures were determined at various stages of the reaction to monitor the monomer and dimer content. rsc.org This step-by-step monitoring provides detailed insights into the pressure-dependent kinetics of the solid-state reaction.
Computational and Theoretical Studies of 2,6 Difluorocinnamic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comresearchgate.net It is a cornerstone of computational chemistry, providing a framework to understand and predict a wide range of molecular properties. For 2,6-Difluorocinnamic acid, DFT calculations are instrumental in elucidating its electronic characteristics and reactivity. These calculations often employ hybrid functionals, such as B3LYP, combined with various basis sets like 6-311+G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netsemanticscholar.org
HOMO/LUMO Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller energy gap generally implies higher reactivity and greater polarizability. nih.gov
In the case of this compound, the presence of two highly electronegative fluorine atoms on the phenyl ring significantly influences the energies of the frontier orbitals. These substituents can lower both the HOMO and LUMO energy levels. DFT calculations on structurally similar compounds, such as dichloro- and difluoro-substituted phenyl derivatives, have shown that halogen substitution patterns have a pronounced effect on the HOMO-LUMO gap. nih.gov For instance, studies on dichloro-substituted chalcones revealed that the position of the chloro-substituents significantly alters the HOMO-LUMO energy gap, thereby affecting the molecule's reactivity and stability. nih.gov
Below is a representative table of HOMO-LUMO energies and energy gaps for related substituted chalcones and phenolic compounds, calculated using DFT methods. This data provides an insight into the expected range of values for this compound.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| (2,6)-dichloro methoxy (B1213986) chalcone | -6.21 | -1.93 | 4.28 | DFT/B3LYP |
| (3,5)-dichloro methoxy chalcone | -6.42 | -2.53 | 3.89 | DFT/B3LYP |
| 2,6-dichloro-4-fluoro phenol | -7.21 | -1.11 | 6.10 | DFT/B3LYP/6-311+G(d,p) |
The HOMO-LUMO gap is a key determinant of a molecule's behavior in chemical reactions and its potential applications in materials science, for example, in the design of organic light-emitting diodes (OLEDs). researchgate.net
Potential Energy Surface Analysis and Vibrational Studies
The Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. researchgate.netnih.gov By mapping the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and reaction pathways. For this compound, PES analysis is particularly relevant for understanding its conformational flexibility and the mechanisms of its chemical reactions, such as its well-documented [2+2] photodimerization in the solid state. uwo.ca
Computational methods, particularly DFT, can be used to scan the PES by systematically changing specific geometric parameters, like dihedral angles, and calculating the energy at each point. researchgate.net This allows for the identification of the most stable conformation of the molecule and the energy barriers between different conformers.
Vibrational spectroscopy, in conjunction with theoretical calculations, provides detailed information about the molecular structure and bonding. nih.gov DFT calculations can predict the vibrational frequencies and modes of a molecule, which can then be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This comparison helps in the accurate assignment of the observed vibrational bands to specific molecular motions. For this compound, such studies are crucial for characterizing its solid-state structure and understanding the changes that occur during photochemical reactions.
Molecular Dynamics Simulations for Crystal Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic processes occurring in a crystal lattice, such as vibrational motions, conformational changes, and phase transitions. mdpi.com
For this compound, MD simulations can be employed to investigate the dynamics of its crystal structure and the nature of the intermolecular interactions that govern its packing arrangement. nih.govacs.org These interactions, which include hydrogen bonding between the carboxylic acid groups and π-π stacking of the phenyl rings, are critical in determining the crystal's physical properties and its reactivity in the solid state.
The simulations can reveal how the molecules vibrate and rotate within the crystal lattice and how these motions are influenced by factors such as temperature and pressure. acs.org This information is particularly valuable for understanding the mechanism of solid-state reactions, where the precise arrangement and mobility of the reactant molecules are key determinants of the reaction outcome.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govresearchgate.net These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics. plos.orgnih.gov
For this compound and its derivatives, QSAR studies can be used to explore their potential as therapeutic agents, for example, as antibacterial or antifungal agents. researchgate.netniscpr.res.in In a typical QSAR study, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for a series of compounds with known activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). niscpr.res.in Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates the descriptors to the observed activity. nih.gov
QSAR studies on cinnamic acid derivatives have shown that electronic and steric parameters often play a significant role in their antimicrobial activity. researchgate.netniscpr.res.in The insights gained from these models can be used to design new this compound derivatives with enhanced biological activity.
| Biological Activity | Key Descriptors | Findings for Cinnamic Acid Derivatives |
|---|---|---|
| Antibacterial | Electronic and Steric Parameters | Predominance of electronic and steric factors over lipophilicity in determining antibacterial activity. niscpr.res.in |
| Antifungal | Physicochemical Properties | Substituents on the phenyl ring significantly influence antifungal activity. plos.org |
| Antitubercular | Physicochemical Descriptors | Specific structural modifications can be proposed to design better antitubercular compounds. nih.gov |
Prediction of Reaction Mechanisms and Pathways in Condensed Phases
Computational chemistry provides invaluable tools for predicting and understanding the mechanisms of chemical reactions, particularly in the condensed phase where experimental studies can be challenging. For this compound, a key area of investigation is its solid-state [2+2] photodimerization. This reaction is highly dependent on the crystal packing and the alignment of the reactant molecules.
Theoretical calculations can be used to model the reaction pathway, from the initial arrangement of the reactant molecules in the crystal to the formation of the product. This involves identifying the transition state of the reaction and calculating the activation energy barrier. By understanding the factors that control the reaction, such as the distance between the reactive double bonds and the mutual orientation of the molecules, it is possible to predict how changes in the crystal structure, for instance, due to pressure, will affect the reaction rate and outcome. uwo.ca
Computational studies can also shed light on the role of intermolecular interactions in guiding the reaction. In the case of this compound, the hydrogen-bonded carboxylic acid dimers create a framework that pre-organizes the molecules for the photodimerization reaction. By modeling these interactions, a deeper understanding of the solid-state reactivity of this compound can be achieved.
Advanced Applications of 2,6 Difluorocinnamic Acid in Materials Science
Role as a Building Block for Advanced Polymers and Coatings
2,6-Difluorocinnamic acid serves as a valuable monomer or additive in the synthesis of advanced polymers and coatings. The incorporation of this fluorinated compound can significantly enhance the thermal stability and mechanical properties of the resulting materials. chemimpex.com The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms contribute to increased polymer chain rigidity and intermolecular interactions, leading to materials with improved durability and resistance to heat and chemical degradation. These properties are highly desirable in applications demanding high-performance materials, such as in the aerospace, automotive, and electronics industries.
Ligand Exchange Chemistry in Semiconductor Nanocrystals (Quantum Dots)
In the realm of nanotechnology, this compound plays a crucial role as a ligand in the surface modification of semiconductor nanocrystals, commonly known as quantum dots (QDs). Ligands are organic molecules that bind to the surface of QDs, passivating surface defects and influencing their physical and chemical properties.
Influence of Fluorinated Aryl Tails on Ligand-Ligand Interactions (e.g., π-π Stacking)
The fluorinated aryl tail of this compound introduces unique ligand-ligand interactions at the nanocrystal surface. A notable example is the phenomenon of π-π stacking, where the electron-rich aromatic rings of adjacent ligands interact favorably. rsc.org This interaction can be cooperative, meaning the binding of one ligand facilitates the binding of subsequent ligands. rsc.org The presence of fluorine atoms can further modulate these interactions. nih.govnih.gov This cooperative binding behavior, driven by π-π stacking of the fluorinated aryl tails, has been observed in systems like oleate-capped lead sulfide (B99878) (PbS) QDs when exchanged with trans-2,6-difluorocinnamic acid. rsc.org The ability to engineer these ligand-ligand interactions is a powerful tool for controlling the assembly and properties of QD-based materials.
Control of Nanocrystal Surface Chemistry and Optical/Electronic Properties
The process of replacing native ligands on a quantum dot's surface with new ones, known as ligand exchange, is a fundamental strategy for tuning the properties of nanocrystals. rsc.org this compound is an effective ligand for this purpose, enabling precise control over the surface chemistry of QDs. osti.govresearchgate.net By systematically replacing native ligands, such as oleic acid, with this compound, researchers can manipulate the optical and electronic characteristics of the nanocrystals. osti.gov For instance, the binding of 2,6-difluorocinnamate to PbS QDs has been shown to induce a broadband enhancement in their ground state optical absorbance. osti.gov This ability to tailor the surface chemistry provides a pathway to optimize quantum dots for specific applications, including light-emitting diodes (LEDs), solar cells, and bio-imaging.
Table 1: Impact of this compound Ligand Exchange on Quantum Dot Properties
| Property | Observation | Reference |
|---|---|---|
| Ligand Binding | Cooperative binding observed due to π-π stacking of fluorinated aryl tails. | rsc.org |
| Optical Absorbance | Broadband enhancement in the ground state absorbance of PbS QDs. | osti.gov |
Design of Mechanically Responsive Materials and Supramolecular Devices
The unique structural features of this compound also lend themselves to the design of mechanically responsive materials and supramolecular devices. researchgate.net These "smart" materials can change their properties in response to external mechanical stimuli such as pressure or force. nih.govrsc.org The rigid, planar structure of the cinnamic acid backbone, coupled with the specific intermolecular interactions facilitated by the difluorinated phenyl ring, can be harnessed to create ordered assemblies that undergo structural transformations under mechanical stress. This can lead to changes in optical, electronic, or even chemical properties, opening doors for applications in sensors, actuators, and controlled-release systems. illinois.edu
Photoreactive Components in Functional Materials
This compound exhibits photoreactive properties, specifically undergoing [2+2] photodimerization upon exposure to UV radiation. acs.orgacs.org This reaction involves the formation of a cyclobutane (B1203170) ring from two alkene groups of neighboring molecules in the solid state. The reversibility of this reaction under certain conditions makes it a candidate for applications in optical data storage and photoswitchable supramolecular systems. acs.org The efficiency and outcome of this photoreaction can be influenced by factors such as pressure and the crystalline environment. acs.orgacs.org The ability to control chemical reactions with light offers a powerful method for the remote and non-invasive manipulation of material properties, paving the way for the development of advanced functional materials. acs.orgacs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,6-Difluorocinnamic aldehyde |
| 3,5-Difluorocinnamic acid |
| 4-amino-1,2,4-triazole |
| 4-chlorocinnamaaldehyde |
| copper(II) tetrafluoroborate (B81430) hydrate |
| N-[3-(4-(chlorophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine |
| Oleic acid |
| Undec-10-enoic acid |
| trans-2,6-difluorocinnamate |
| trans-3,5-difluorocinnamate |
| trans-4-bromocinnamic acid |
| trans-4-fluorocinnamic acid |
| trans-cinammic acid |
| trans-bis(2-pyridyl)ethylene |
| trans-bis(4-pyridyl)ethylene |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |
| 2,5-difluorocinnamic acid |
| 9-methylanthracene |
| 1,2-Di(4-pyridyl)ethylene |
| Sorbic Acid |
| 3-fluorobenzyl amine |
| 3-fluoroaniline |
| trioctylphosphine oxide |
| 1-octanethiol |
| 4-fluorobenzoic acid |
| 4-fluorocinnamic acid |
| pentafluorothiophenol |
| 2-(trifluoromethyl)thiophenol |
| Dodecylammonium |
| Didodecylammonium |
| Dimethyldidodecylammonium |
| poly(n-butyl acrylate) |
| poly(acrylic acid) |
| 2-hydroxyethyl acrylate |
| polyacrylamide |
| alginate |
| chitosan |
| collagen |
| hyaluronic acid |
| poly(hydroxyethylmethacrylate) |
| poly(ethylene glycol) |
| poly(vinyl alcohol) |
Mechanistic Biological Research and Biochemical Interactions of 2,6 Difluorocinnamic Acid Derivatives in Vitro Focus
In Vitro Antimicrobial Activity and Mechanisms
Research specifically detailing the in vitro antimicrobial activity of 2,6-Difluorocinnamic acid and its derivatives is sparse. However, studies on structurally related compounds, such as 2,6-difluorobenzamide (B103285) derivatives, provide some insight into potential mechanisms of action. It is crucial to note that these findings pertain to benzamide (B126) derivatives and not cinnamic acid derivatives, and therefore may not be directly applicable.
Derivatives of 2,6-difluorobenzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms a ring structure at the site of cell division in many bacteria. Inhibition of FtsZ polymerization disrupts the formation of this ring, leading to a blockage of cell division and ultimately bacterial death.
Information regarding the specific activity of this compound derivatives on biofilm formation is not available in the reviewed literature.
Studies on 2,6-difluorobenzamide derivatives have reported antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Activity against Mycobacterium tuberculosis has also been noted. However, specific data, such as minimum inhibitory concentrations (MICs), for this compound derivatives against a range of bacterial and fungal strains are not documented in the available literature.
Table 1: Antimicrobial Activity Data for this compound Derivatives
| Compound/Derivative | Target Organism | Activity/Mechanism | Data |
|---|---|---|---|
| This compound | - | No specific data available | - |
No specific in vitro antimicrobial activity data for this compound or its direct derivatives against specific bacterial or fungal strains could be retrieved from the available search results.
In Vitro Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant capacity of a compound is a measure of its ability to inhibit oxidative processes. This is a crucial area of investigation as oxidative stress is implicated in numerous pathological conditions. For cinnamic acid derivatives, antioxidant activity is often linked to the substitution pattern on the aromatic ring.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods for evaluating the radical scavenging ability of compounds in vitro. nih.govmdpi.comugm.ac.id Both assays are based on the principle that an antioxidant compound will donate a hydrogen atom or an electron to neutralize the stable free radical, leading to a measurable change in color that can be quantified spectrophotometrically. ugm.ac.id
DPPH Assay: This assay uses the stable free radical DPPH, which has a deep violet color in solution. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration indicates the scavenging potential of the compound. ugm.ac.id
ABTS Assay: In this method, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is quenched, and the solution becomes colorless. This assay is applicable to both hydrophilic and lipophilic compounds. mdpi.comugm.ac.id
The results of these assays are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.
Lipid peroxidation is a chain reaction that results in the oxidative degradation of lipids, leading to cell membrane damage and the formation of harmful secondary products. nih.gov The ability of a compound to inhibit lipid peroxidation is a key indicator of its antioxidant potential, particularly its capacity to protect cellular structures from oxidative damage.
This protective effect can be assessed in vitro using various models, such as rat liver microsomes or liposomes, where lipid peroxidation is induced by agents like Fenton's reagent. nih.govresearchgate.net The extent of peroxidation can be measured by quantifying the formation of products like malondialdehyde (MDA) or 4-hydroxyalkenals. nih.gov The inhibitory activity of a test compound is determined by its ability to reduce the levels of these peroxidation products. nih.gov Phytic acid, for instance, has been shown to inhibit linoleic acid autoxidation and reduce the formation of 4-hydroxyalkenals in vitro. nih.gov
Cytoprotective Mechanisms in Neurodegenerative Models (In Vitro)
Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. In vitro models, such as the human neuroblastoma SH-SY5Y cell line, are widely used to screen for compounds with potential neuroprotective effects. researchgate.netnih.govnih.govmdpi.comdergipark.org.tr In these models, neuronal damage is typically induced by oxidative agents like hydrogen peroxide (H2O2). nih.govnih.govdergipark.org.tr
The cytoprotective effect of a compound is evaluated by its ability to increase cell viability and reduce apoptosis in the presence of the damaging agent. nih.govmdpi.com This can be assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. dergipark.org.tr Mechanistic studies may further investigate the compound's ability to reduce intracellular reactive oxygen species (ROS) levels and modulate signaling pathways involved in cell survival and apoptosis. nih.gov
Angiotensin-Converting Enzyme (ACE) Inhibition Mechanisms (In Vitro)
The Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.gov Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension. The inhibitory potential of compounds can be determined in vitro by measuring their ability to block the enzymatic activity of ACE.
The in vitro ACE inhibitory activity is typically expressed as an IC50 value, representing the concentration of the inhibitor required to reduce ACE activity by 50%. nih.govresearchgate.net This is often determined by spectrophotometric methods that measure the product of the enzymatic reaction. A lower IC50 value signifies a more potent inhibitor. For example, various peptides derived from food proteins have been identified as ACE inhibitors with specific IC50 values. nih.gov
Emerging Research Directions and Future Perspectives for 2,6 Difluorocinnamic Acid
Development of Next-Generation Fluorinated Cinnamic Acid Analogues
The strategic incorporation of fluorine atoms into cinnamic acid derivatives can dramatically alter their physicochemical properties and biological activities. nih.gov Researchers are actively exploring the synthesis of novel analogues of 2,6-difluorocinnamic acid to fine-tune these properties for specific applications. The high electronegativity of fluorine can enhance metabolic stability, binding affinity to biological targets, and other pharmacokinetic parameters. nih.gov
The development of new synthetic methodologies is crucial for creating a diverse library of these analogues. For instance, recent advancements in transition-metal-catalyzed reactions are providing more efficient and selective ways to introduce fluorine-containing groups into organic molecules. beilstein-journals.org These methods allow for precise control over the position and number of fluorine substituents, which is critical for establishing clear structure-activity relationships. researchgate.net By systematically modifying the structure of this compound—for example, by introducing different substituents on the phenyl ring or modifying the carboxylic acid group—scientists aim to develop next-generation compounds with enhanced efficacy and selectivity for various biological targets, including those relevant to cancer and neurodegenerative diseases. nih.govresearchgate.net
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound at the molecular level is key to unlocking its full potential. Advanced characterization techniques are being employed to study its interactions and transformations in various environments. High-pressure X-ray diffraction, for example, has been used to investigate the [2+2] photodimerization of this compound in its crystalline state. acs.orgresearchgate.netiucr.org These studies provide insights into how pressure can influence the geometry of intermolecular interactions and the kinetics of photochemical reactions. researchgate.netacs.org
Spectroscopic methods, such as nuclear magnetic resonance (NMR), are also vital for characterizing the dynamic processes of these molecules. For instance, 19F NMR can be used to probe the local environment of the fluorine atoms, offering valuable information about ligand exchange and binding cooperativity on the surfaces of quantum dots. osti.gov The development of advanced characterization methods, including those that combine multiple detection modes on a single platform, will be crucial for gaining a more comprehensive understanding of the behavior of this compound in complex biological or material systems. mdpi.com
Integration into Multifunctional Material Systems
The unique properties of this compound make it a promising candidate for integration into multifunctional material systems. researchgate.net These are advanced materials designed to perform multiple functions, leading to enhanced efficiency and novel applications. researchgate.net For instance, the photoreactive nature of cinnamic acid derivatives, including the potential for [2+2] photocycloaddition reactions, opens the door for the development of photoswitchable and rewritable optical data storage materials. acs.org
The ability of fluorinated compounds to influence intermolecular interactions can be harnessed to create self-assembling systems and smart materials that respond to external stimuli such as light, heat, or pH. researchgate.net The Convergence Center for Living Multifunctional Material Systems (LiMC2) is actively researching engineered living materials, which could potentially incorporate molecules like this compound to create adaptive and sustainable technologies. psu.edu Future research will likely focus on incorporating these molecules into polymers, nanoparticles, and other matrices to create materials with tailored optical, electronic, and biological properties.
Deeper Elucidation of Molecular Mechanisms in Biological Systems
While the biological potential of fluorinated cinnamic acids is recognized, a deeper understanding of their molecular mechanisms of action is required. nih.gov Research is ongoing to unravel how these compounds interact with biological targets at a molecular level to exert their effects. mdpi.com This involves identifying specific binding sites on proteins, understanding how the fluorine substituents influence these interactions, and elucidating the downstream signaling pathways that are affected. mdpi.com
Computational methods, such as molecular modeling and system identification, are becoming increasingly important in this endeavor. plos.orgnih.gov These approaches can predict binding affinities, simulate molecular dynamics, and help to derive kinetic schemes from macroscopic observations. plos.orgnih.gov By combining these computational tools with experimental techniques, researchers can gain a more detailed picture of how this compound and its analogues function in biological systems, which is essential for the rational design of new therapeutic agents. aist.go.jp
Green Chemistry Approaches to Synthesis and Application
In line with the growing emphasis on sustainability, the development of green chemistry approaches for the synthesis and application of this compound is a critical area of future research. nih.gov The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com This includes designing synthetic methods that are more atom-economical, use safer solvents, and operate at ambient temperature and pressure. acs.org
For example, researchers are exploring the use of biocatalysis and polymer-supported reagents to create more environmentally friendly synthetic routes. matanginicollege.ac.in The use of renewable feedstocks is another key aspect of green chemistry that could be applied to the production of cinnamic acid derivatives. matanginicollege.ac.in Furthermore, designing applications that are inherently safer and more sustainable is a major goal. This includes developing materials that are biodegradable or recyclable. researchgate.net By integrating green chemistry principles throughout the lifecycle of this compound, from its synthesis to its final application, the environmental impact can be minimized.
Q & A
Basic Research Questions
Q. What characterization techniques are recommended for determining the crystal structure of 2,6-Difluorocinnamic acid?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method for resolving crystal structures. The SHELX suite (SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks . Data processing can be streamlined using WinGX, which integrates SHELX programs and provides tools for geometry analysis and visualization .
Q. What experimental setups are used to study high-pressure effects on this compound?
- Methodological Answer : Diamond anvil cells (DACs) coupled with UV radiation sources are commonly employed to apply hydrostatic pressure (e.g., 0.5–2.1 GPa) during photochemical reactions. Structural changes under pressure are monitored via in situ SCXRD, with cell parameters and intermolecular distances analyzed using software like SHELXL .
Q. How do intermolecular interactions influence the stability of this compound crystals?
- Methodological Answer : Hydrogen bonding (e.g., O–H···O interactions) and π-π stacking are critical for crystal packing. Free space volume calculations and geometry analysis (e.g., using Mercury or PLATON) help predict stability under ambient and high-pressure conditions .
Advanced Research Questions
Q. How does high pressure enhance the [2 + 2] photodimerization kinetics of this compound?
- Methodological Answer : Elevated pressure reduces free space in the crystal lattice, forcing reactive carbon atoms (C=C bonds) of adjacent monomers into closer proximity (<4.2 Å), which accelerates photodimerization. Reaction rates follow: 0.1 MPa < 0.5 GPa < 1.1 GPa ≤ 2.1 GPa. This is validated by tracking dimer content via SCXRD and refining occupancy factors in SHELXL .
Q. What factors explain discrepancies in reported reaction rates for this compound’s photodimerization?
- Methodological Answer : Variations arise from differences in crystal dimensions, pressure calibration methods, and UV intensity. Cross-study comparisons require normalizing data to equivalent free space volumes and reactive atom distances. Statistical tools (e.g., R-factor analysis in SHELXL) can identify outliers in structural refinements .
Q. How can researchers optimize reaction environments for studying pressure-induced photochemical pathways?
- Methodological Answer : Use gradient-pressure DACs to incrementally increase pressure while monitoring reaction progress via time-resolved SCXRD. Pair this with density functional theory (DFT) simulations to correlate intermolecular forces (e.g., van der Waals interactions) with reaction feasibility .
Q. What advanced metrics are used to analyze structural transformations during photodimerization?
- Methodological Answer : Key metrics include:
- Cell volume contraction : Tracked via VASP or similar software to assess lattice compression.
- Reactive carbon distance : Measured using CIF files refined in SHELXL.
- Dimer-monomer ratio : Quantified via occupancy refinement and electron density maps .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting interpretations of photodimerization mechanisms?
- Methodological Answer : Conduct a meta-analysis of crystallographic data (e.g., CSD entries) to identify trends in hydrogen-bonding patterns and reaction pathways. Validate hypotheses using high-pressure Raman spectroscopy to detect intermediate states not resolved by XRD .
Q. What statistical approaches are recommended for validating high-pressure crystallographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
